molecular formula C18H23N7O2 B6564330 N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide CAS No. 1021229-22-0

N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide

Cat. No. B6564330
CAS RN: 1021229-22-0
M. Wt: 369.4 g/mol
InChI Key: WPRHEGXWKIABNM-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .


Synthesis Analysis

The synthesis of similar compounds involves two complementary pathways . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The first pathway starts with the preparation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation to afford the desired product .

Mechanism of Action

The compound, being a derivative of pyrazolo[3,4-d]pyrimidine, is likely to act as a CDK2 inhibitor . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Future Directions

The future directions for the compound could involve further investigations into its potential as a CDK2 inhibitor . This could include studies on its cytotoxic activities against various cell lines , as well as its potential use in cancer treatment .

properties

IUPAC Name

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O2/c1-13-10-15(23-27-13)18(26)19-6-9-25-17-14(11-22-25)16(20-12-21-17)24-7-4-2-3-5-8-24/h10-12H,2-9H2,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRHEGXWKIABNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-3-carboxamide

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